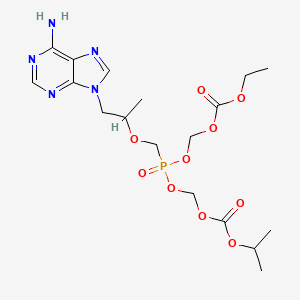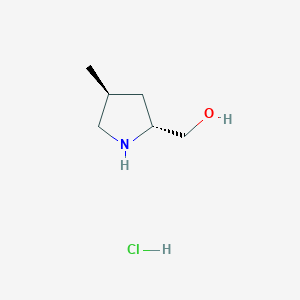
2-Ethoxy-5-fluoro-4-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-fluoro-4-(methylthio)pyridine is an organic compound with the molecular formula C8H10FNOS and a molecular weight of 187.23 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with ethoxy and methylthio reagents under controlled conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of 2-Ethoxy-5-fluoro-4-(methylthio)pyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluoro-4-(methylthio)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-fluoro-4-(methylthio)pyridine has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-fluoro-4-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The ethoxy, fluoro, and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-fluoro-4-(methylthio)pyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-iodo-5-fluoropyridine: Similar structure but with an iodo group instead of a methylthio group.
Uniqueness
2-Ethoxy-5-fluoro-4-(methylthio)pyridine is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C8H10FNOS |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-ethoxy-5-fluoro-4-methylsulfanylpyridine |
InChI |
InChI=1S/C8H10FNOS/c1-3-11-8-4-7(12-2)6(9)5-10-8/h4-5H,3H2,1-2H3 |
InChI Key |
CDZHWSRRQVJBRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14019062.png)

![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)





![3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14019103.png)


![1-[(8R,9R,10S,13S,14S)-1,2,3,4,5,6,7,8,9,10,11,12,14,15-tetradecahydrocyclopenta[a]phenanthren-13-yl]but-3-en-1-ol](/img/structure/B14019140.png)
